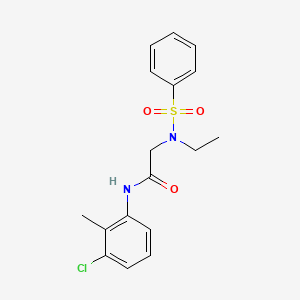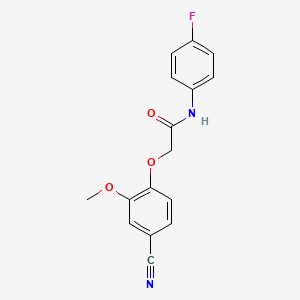![molecular formula C19H20ClFN2OS B5235340 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5235340.png)
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine, also known as CPP-115, is a compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent for various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability.
作用机制
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is a potent inhibitor of GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity. The mechanism of action of this compound is similar to that of vigabatrin, a drug that is currently used to treat epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. In addition, this compound has been shown to reduce cocaine self-administration in animal models, suggesting its potential as a treatment for addiction. This compound has also been shown to have anxiolytic effects in animal models, indicating its potential as a treatment for anxiety disorders.
实验室实验的优点和局限性
One of the main advantages of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is its potency as a GABA transaminase inhibitor. This compound is more potent than vigabatrin, the only other GABA transaminase inhibitor currently available for clinical use. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, this compound has a relatively short half-life, which may limit its therapeutic potential.
未来方向
There are several future directions for research on 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine. One potential direction is the development of this compound analogs with improved pharmacokinetic properties. Another direction is the investigation of this compound as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, the use of this compound as a tool for studying the role of GABA in the brain could lead to a better understanding of the mechanisms underlying neurological disorders.
合成方法
The synthesis of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine involves the reaction of 4-chlorothiophenol with 3-chloropropanoyl chloride in the presence of a base to form 1-{3-[(4-chlorophenyl)thio]propanoyl}thiophenol. The resulting compound is then reacted with 2-fluorophenylpiperazine in the presence of a base to yield this compound. The overall synthesis of this compound is a multistep process that requires careful attention to detail and high purity of the starting materials.
科学研究应用
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety disorders. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. This compound has also been shown to reduce cocaine self-administration in animal models, suggesting its potential as a treatment for addiction. In addition, this compound has been shown to have anxiolytic effects in animal models, indicating its potential as a treatment for anxiety disorders.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2OS/c20-15-5-7-16(8-6-15)25-14-9-19(24)23-12-10-22(11-13-23)18-4-2-1-3-17(18)21/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMYAACOINZVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)
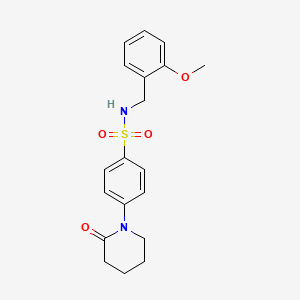
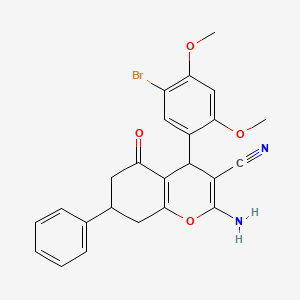
![2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)
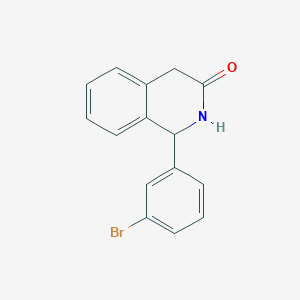
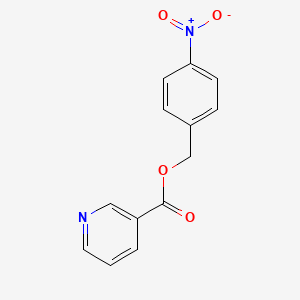
![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)

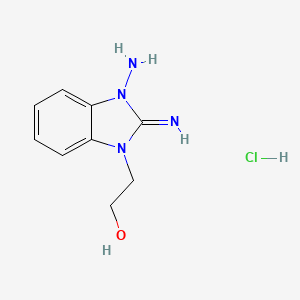
![N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide](/img/structure/B5235308.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5235309.png)
